molecular formula C20H38N2O5 B3045230 Boc-Ser-OH.DCHA CAS No. 10342-06-0

Boc-Ser-OH.DCHA

Cat. No. B3045230
CAS RN: 10342-06-0
M. Wt: 386.5 g/mol
InChI Key: SXFFBABPUQBMIL-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser-OH.DCHA is a chemical compound used in research . It is a click chemistry reagent containing a propynyl group . This derivative is supplied as a DCHA-salt since the free acid is not crystalline .


Synthesis Analysis

This compound is used in the critical coupling step in Boc Solid Phase Peptide Synthesis (SPPS). After coupling, the two Boc-groups are cleaved simultaneously by trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular weight of this compound is 442.63 g/mol . The molecular formula is C23H40N2O5 . The Hill formula is C12H23NO5 * C12H23N .


Chemical Reactions Analysis

This compound is used in click chemistry, which involves reactions that are wide in scope and provide high yields . It is also used in the synthesis of peptides, where it undergoes coupling and deprotection reactions .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a melting point of 161 - 164 °C . The optical rotation α 25/D (c=2% in DMF) is +22.5 - +27.5 ° .

Scientific Research Applications

  • Synthesis and Application in Material Science : Balaji et al. (2020) discuss the fabrication of low-cost catalytic strips using 2D BiOCl nanotiles for applications in electrochemistry, Surface-Enhanced Raman Spectroscopy (SERS), and catalysis. This work demonstrates the versatility of such materials in various industrial applications, including potentially those involving Boc-protected serine compounds (Balaji et al., 2020).

  • Peptide Synthesis : Perich et al. (1991) describe a novel approach for synthesizing Ser(PO3R2)-containing peptides using five protected Boc-Ser(PO3R2)-OH derivatives. The methodology includes detailed steps and shows high yield and purity in peptide synthesis, indicating the importance of Boc-protected serine in peptide synthesis (Perich et al., 1991).

  • Microtribological Studies : Kaminski et al. (2006) conducted microtribological studies on silica–triazine hybrids, incorporating N-Boc-Ser(OH)OH. The research indicated that these hybrids effectively reduce friction compared to pure silica materials, suggesting applications in material sciences and possibly in drug delivery systems (Kaminski et al., 2006).

  • Solid Phase Peptide Synthesis : Sueiras-diaz and Horton (1992) reported on the high-yielding synthesis of endothelial Interleukin-8 using an optimized protocol based on Boc-Benzyl combination. This study underscores the utility of Boc-protected amino acids in solid-phase peptide synthesis (Sueiras-diaz & Horton, 1992).

  • Orthogonal Coupling in Peptide Synthesis : Huang and Carey (2009) discuss the preparation of Boc-Cys(S-Pyr)-OH and its application in orthogonal coupling of unprotected peptide segments. Their work illustrates the broader application of Boc-protected amino acids in facilitating complex peptide synthesis (Huang & Carey, 2009).

  • Chemical Sciences and Funding Impact : Jain et al. (1998) assess the impact of Science and Engineering Research Council funding in chemical sciences, including areas that may involve Boc-protected serine research. This study provides insights into the broader context of funding and its influence on chemical research (Jain et al., 1998).

Mechanism of Action

As a click chemistry reagent, Boc-Ser-OH.DCHA likely participates in [3+2] cycloaddition reactions . In peptide synthesis, it is used for coupling reactions, after which the Boc protecting groups are removed .

Safety and Hazards

Boc-Ser-OH.DCHA should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C8H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)14-7(13)9-5(4-10)6(11)12/h11-13H,1-10H2;5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t;5-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFBABPUQBMIL-ZSCHJXSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145827
Record name N-(tert-Butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10342-06-0
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10342-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-Butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ser-OH.DCHA
Reactant of Route 2
Boc-Ser-OH.DCHA
Reactant of Route 3
Reactant of Route 3
Boc-Ser-OH.DCHA
Reactant of Route 4
Reactant of Route 4
Boc-Ser-OH.DCHA
Reactant of Route 5
Reactant of Route 5
Boc-Ser-OH.DCHA
Reactant of Route 6
Boc-Ser-OH.DCHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.